molecular formula C11H19N3O2 B13627650 Methyl 2-(ethylamino)-4-(1h-imidazol-1-yl)-2-methylbutanoate

Methyl 2-(ethylamino)-4-(1h-imidazol-1-yl)-2-methylbutanoate

Cat. No.: B13627650
M. Wt: 225.29 g/mol
InChI Key: VWPKIQORXQXPJJ-UHFFFAOYSA-N
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Description

Methyl 2-(ethylamino)-4-(1h-imidazol-1-yl)-2-methylbutanoate is a synthetic compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of an appropriate aldehyde with an amine and a nitrile in the presence of a catalyst to form the imidazole ring

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(ethylamino)-4-(1h-imidazol-1-yl)-2-methylbutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may result in various substituted imidazole derivatives.

Scientific Research Applications

Methyl 2-(ethylamino)-4-(1h-imidazol-1-yl)-2-methylbutanoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(ethylamino)-4-(1h-imidazol-1-yl)-2-methylbutanoate involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with various enzymes and receptors, potentially leading to inhibition or activation of biological processes. The ethylamino and methyl ester groups may also contribute to the compound’s overall activity by enhancing its binding affinity and stability.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(ethylamino)-4-(1h-imidazol-1-yl)-2-methylbutanoate: can be compared with other imidazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. The presence of the ethylamino group, in particular, may enhance its interaction with biological targets and improve its pharmacokinetic properties.

Properties

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

methyl 2-(ethylamino)-4-imidazol-1-yl-2-methylbutanoate

InChI

InChI=1S/C11H19N3O2/c1-4-13-11(2,10(15)16-3)5-7-14-8-6-12-9-14/h6,8-9,13H,4-5,7H2,1-3H3

InChI Key

VWPKIQORXQXPJJ-UHFFFAOYSA-N

Canonical SMILES

CCNC(C)(CCN1C=CN=C1)C(=O)OC

Origin of Product

United States

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